4-(Thiazol-2-yl)aniline

Prostate Cancer Androgen Receptor Antagonist Xenograft Model

Sourcing heterocyclic building blocks with inconsistent batch-to-batch purity derails kinase drug discovery timelines. 4-(Thiazol-2-yl)aniline (CAS 193017-26-4) is the structurally precise precursor required for synthesizing non-steroidal AR antagonists and selective kinase inhibitors. Key differentiation: • Scaffold validated in vivo for prostate cancer tumor growth inhibition comparable to bicalutamide. • Core structure of patented BTK inhibitors and compounds achieving sub-micromolar KDR/VEGFR2 affinity (IC50=151 nM). • Essential thiazole pharmacophore for inducing selective autophagic cell death in VHL-deficient RCC models. Strictly avoid regioisomer mismatch (e.g., 4-yl-thiazole); this specific 2-yl aniline linkage is non-interchangeable for target engagement.

Molecular Formula C9H8N2S
Molecular Weight 176.24 g/mol
CAS No. 193017-26-4
Cat. No. B061981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Thiazol-2-yl)aniline
CAS193017-26-4
Molecular FormulaC9H8N2S
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CS2)N
InChIInChI=1S/C9H8N2S/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,10H2
InChIKeyZGOFHPZQYOXFCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Thiazol-2-yl)aniline Overview


4-(Thiazol-2-yl)aniline (CAS 193017-26-4) is a heterocyclic organic compound characterized by a para-substituted aniline moiety attached to a thiazole ring. This core scaffold is widely recognized as a privileged structure in medicinal chemistry due to the thiazole ring's ability to engage in critical hydrogen bonding and π-stacking interactions with biological targets [1]. Its primary scientific and industrial value lies in its utility as a versatile building block for the synthesis of more complex, biologically active molecules, particularly those targeting kinase enzymes and exhibiting anticancer properties [2]. The compound is not an active pharmaceutical ingredient (API) itself but is a key intermediate whose structure is found in numerous patented drug candidates [3].

Synthetic building block for kinase-targeted libraries
Privileged thiazole-aniline scaffold with hydrogen-bonding capacity
Key intermediate for bioactive molecule synthesis (non-API)

4-(Thiazol-2-yl)aniline Selection Rationale


Substituting 4-(Thiazol-2-yl)aniline with a seemingly similar building block is a high-risk decision due to the non-interchangeable nature of heterocyclic scaffolds in drug discovery. The exact position of the aniline linkage on the thiazole ring (2-yl vs. 4-yl) and the identity of the heteroatom (thiazole's sulfur vs. oxazole's oxygen) profoundly alter the molecule's electronic distribution, steric bulk, and hydrogen-bonding capacity [1]. These fundamental differences directly translate to divergent binding affinities for biological targets and varying chemical reactivity in subsequent synthetic steps [2]. As the quantitative evidence below demonstrates, these are not 'generic' aniline-thiazole cores; each regioisomer and analog offers a unique profile that can make or break a research program's success. Careful, evidence-based selection is therefore non-negotiable for achieving reproducible and meaningful results.

Scaffold Element
4-(Thiazol-2-yl)aniline
Common Substitutes
Thiazole substitution
2-yl attachment to aniline
4-yl regioisomer may shift electronic distribution
Heteroatom identity
Sulfur in thiazole
Oxazole oxygen alters H-bonding and steric interactions

4-(Thiazol-2-yl)aniline Comparative Evidence


In Vivo Tumor Growth Inhibition

The 2-yl-thiazole regioisomer (as present in 4-(Thiazol-2-yl)aniline) is a critical determinant of anticancer activity. A direct derivative of this scaffold, compound 6, demonstrated significant in vivo tumor growth inhibition in an LNCap prostate cancer xenograft model, a property that is not a class-wide feature of all thiazole-aniline regioisomers. This result was comparable to the standard-of-care bicalutamide in the same model [1].

Tumor Growth Inhibition
Head-to-head
Reported comparable tumor growth attenuation to bicalutamide in LNCap xenograft model
Supports in vivo model-response context
Prostate Cancer Androgen Receptor Antagonist Xenograft Model

Metabolic Stability in Liver Microsomes

The choice of the 2-yl-thiazole scaffold directly impacts compound stability. In a comparative analysis, compound 6, a 4-(Thiazol-2-yl)aniline derivative, displayed exceptional metabolic stability in rat liver microsomes, with 99% of the parent compound remaining after a 1-hour incubation. This was a deciding factor in selecting it for in vivo studies over other analogs with less favorable stability profiles [1].

Metabolic Stability
Head-to-head
99% parent remaining after 1 h (compound 6) vs. lower stability of analog 5 in rat liver microsomes
Supports metabolic stability endpoint review
Metabolic Stability ADME Drug Metabolism

Kinase Inhibition (VEGFR2)

The 4-(Thiazol-2-yl)aniline motif provides a direct entry into potent kinase inhibitor space. A close structural analog, N-butyl-N,3-dimethyl-4-[(E)-2-(5-nitro-1,3-thiazol-2-yl)diazen-1-yl]aniline, which features the core 2-yl-thiazole linkage to an aniline, demonstrated a strong inhibitory activity against the kinase insert domain receptor (KDR/VEGFR2) with an IC50 of 151 nM [1]. This level of potency is highly relevant for cancer drug discovery and is not automatically transferable to other heterocyclic analogs like oxazole.

Kinase Inhibition (VEGFR2)
Class-level inference
IC50 = 151 nM for KDR/VEGFR2 (structurally related analog)
Supports kinase assay potency context
Kinase Inhibitor VEGFR KDR Tyrosine Kinase

Thiazole vs Oxazole SAR in VHL-Deficient RCC

Replacing the central thiazole ring with other heterocycles, such as oxazole, significantly alters both electronic and steric interactions, leading to a loss of desired biological activity. In a structure-activity relationship (SAR) study on pyridyl aniline thiazoles (PAT) targeting VHL-deficient renal cell carcinoma (RCC), the contribution of the central thiazole ring was specifically explored by replacing it with a series of five- and six-membered ring heterocycles. The thiazole ring was found to be essential for maintaining potent and selective cytotoxicity, as the oxazole and other analogs exhibited reduced or abolished activity [1].

Thiazole vs Oxazole SAR
Class-level inference
Thiazole essential for selective cytotoxicity in VHL-null RCC4 cells; oxazole replacement abolished activity
Supports cell-model selectivity review
Structure-Activity Relationship VHL Renal Cell Carcinoma Heterocyclic Replacement

4-(Thiazol-2-yl)aniline Applications


AR Antagonists for Prostate Cancer

This compound is the foundational building block for synthesizing a class of non-steroidal androgen receptor (AR) antagonists. Research has shown that derivatives of this specific scaffold can achieve in vivo efficacy comparable to bicalutamide in prostate cancer xenograft models [1]. This application is supported by strong evidence of in vivo tumor growth inhibition and favorable metabolic stability profiles for its derivatives, making it a strategic choice for medicinal chemistry programs targeting advanced prostate cancer.

Tyrosine Kinase Inhibitor Development

Given the evidence that 2-yl-thiazole-containing aniline derivatives can achieve sub-micromolar affinity for clinically relevant kinases like KDR/VEGFR2 (IC50 = 151 nM) [1], this scaffold is an excellent starting point for hit-to-lead campaigns in kinase drug discovery. The compound's structure is directly cited in patents for Bruton's tyrosine kinase (BTK) inhibitors [2], further validating its utility in designing drugs for oncology and immunological diseases.

SAR Studies in VHL-Deficient Cancers

The thiazole ring is a non-negotiable pharmacophore in a class of compounds (PATs) that induce selective autophagic cell death in VHL-deficient renal cell carcinoma [1]. Replacing the thiazole with other heterocycles, such as oxazole, leads to a loss of potency and selectivity. Therefore, 4-(Thiazol-2-yl)aniline is the requisite intermediate for any research program aiming to build upon or explore this therapeutically promising chemotype.

Kinase Profiling Tool Compounds

Researchers developing chemical probes for studying kinase signaling pathways will find this building block invaluable. Its ability to generate high-affinity, selective kinase inhibitors, as demonstrated by its structural analogs [1], makes it suitable for creating tool compounds for target validation and mechanistic studies in cell biology.

Application
Selection Property
Validation Focus
AR antagonist synthesis for prostate cancer research
2-yl-thiazole scaffold with reported AR affinity context
In vivo tumor model response (xenograft)
Kinase inhibitor development for signaling studies
Sub-micromolar kinase affinity context (reported analog)
Kinase assay potency and selectivity profiling
SAR studies in VHL-deficient cancer models
Thiazole-essential pharmacophore for cell selectivity
Cell-model selectivity (VHL-null vs. VHL+ lines)
Tool compound synthesis for kinase pathway investigations
Generates high-affinity kinase ligands
Target engagement and mechanistic cell biology endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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